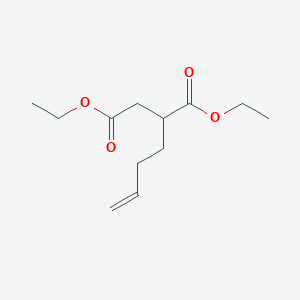

Diethyl 2-(but-3-en-1-yl)butanedioate

Description

Diethyl 2-(but-3-en-1-yl)butanedioate is a substituted succinic acid derivative featuring two ethyl ester groups and a but-3-en-1-yl substituent at the C2 position of the butanedioate backbone. Its molecular formula is C₁₂H₂₀O₄, with a molecular weight of 228.22 g/mol. The compound’s structure includes a reactive alkene moiety (from the but-3-en-1-yl group), making it valuable in organic synthesis, particularly in cycloaddition reactions and polymer chemistry. The ethyl ester groups enhance solubility in organic solvents, while the alkene provides a site for functionalization .

Properties

CAS No. |

917955-72-7 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

diethyl 2-but-3-enylbutanedioate |

InChI |

InChI=1S/C12H20O4/c1-4-7-8-10(12(14)16-6-3)9-11(13)15-5-2/h4,10H,1,5-9H2,2-3H3 |

InChI Key |

YFMOCVWGCJKZFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CCC=C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(but-3-en-1-yl)butanedioate can be synthesized through several methods. One common approach involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the alkylation of diethyl malonate with but-3-en-1-yl bromide in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(but-3-en-1-yl)butanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethyl 2-(but-3-en-1-yl)butanedioic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The allylic position in the but-3-en-1-yl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of ester groups.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions at the allylic position.

Major Products

Oxidation: Diethyl 2-(but-3-en-1-yl)butanedioic acid.

Reduction: Diethyl 2-(but-3-en-1-yl)butanediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(but-3-en-1-yl)butanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-(but-3-en-1-yl)butanedioate involves its reactivity at the ester and allylic positions. The ester groups can undergo hydrolysis to form carboxylic acids, while the allylic position can participate in various substitution and addition reactions. These reactions are facilitated by the electronic and steric properties of the molecule, which influence its reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, reactive, and applicative differences between Diethyl 2-(but-3-en-1-yl)butanedioate and analogous compounds.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Reactivity Differences

- Alkene vs. Alkyne : this compound’s alkene enables Diels-Alder reactions to form six-membered rings, whereas Diethyl Acetylenedicarboxylate’s acetylene group participates in faster [2+2] cycloadditions or click chemistry .

- Substituent Effects : The bromine in Diethyl (2R)-2-bromobutanedioate facilitates nucleophilic substitutions (e.g., Suzuki couplings), while the butenyl group in the target compound is more suited for addition or polymerization reactions .

Structural and Functional Variations Polarity: Ethyl 3-(benzylamino)butanoate’s amino group increases polarity and hydrogen-bonding capacity, making it biologically relevant. In contrast, the target compound’s ester and alkene groups prioritize synthetic versatility over bioactivity . Chain Length: Compared to methyl-substituted analogs (e.g., methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate), the butenyl chain in the target compound balances hydrophobicity and reactivity for tailored applications .

Applications Organic Synthesis: The target compound’s alkene is ideal for constructing complex cyclic systems, while Diethyl Acetylenedicarboxylate’s alkyne is preferred in rapid cross-coupling reactions . Material Science: The butenyl group’s polymerizability contrasts with Ethyl succinate’s role as a non-reactive solvent or plasticizer .

Research Implications

This compound bridges gaps between simple esters (e.g., Ethyl succinate) and highly reactive derivatives (e.g., brominated or acetylene-containing compounds). Its unique structure supports applications requiring moderate reactivity and structural tunability, such as in biodegradable polymers or specialty chemicals. Further studies could explore its enantioselective synthesis or catalytic applications in green chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.